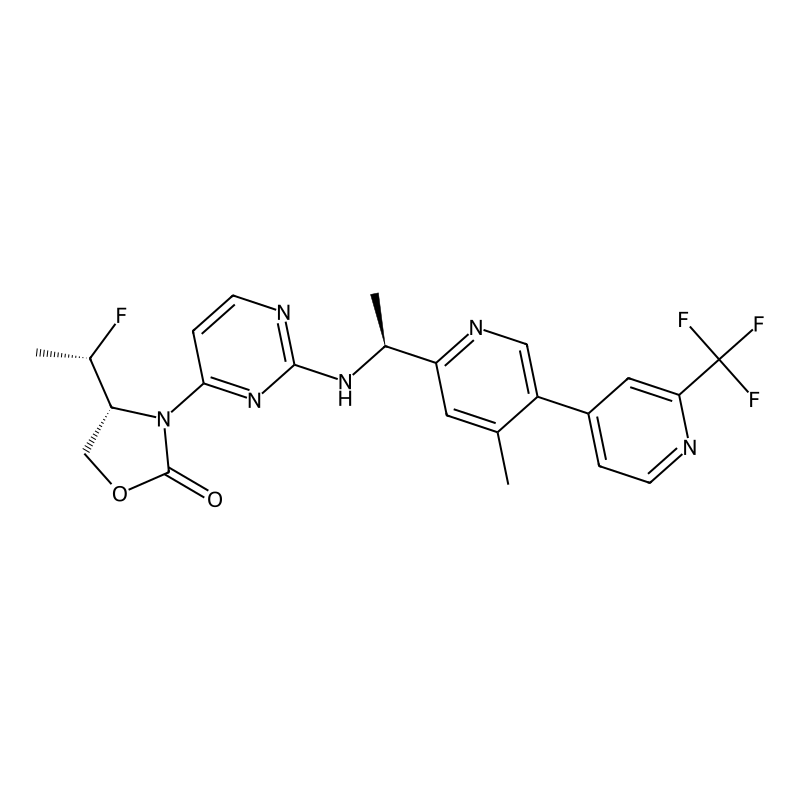

IDH-305

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Oncology

Scientific Field: The primary scientific field of application for IDH-305 is Oncology, specifically in the treatment of cancers that harbor IDH1R132 mutations .

Summary of the Application: IDH-305 is a potent, orally available, mutant-selective, allosteric IDH1 inhibitor . It suppresses mutant IDH1-dependent 2-HG production and cell proliferation . It has shown antitumor activity in preclinical studies .

Results or Outcomes: As of the data cut-off, March 30, 2016, 81 patients have been enrolled: glioma (n=32), AML (n=21), MDS (n=3), other/non-CNS solid tumors (n=24), and unknown (n=1) . Most patients (35/41) demonstrated target engagement with reduction in 2-HG concentration at all doses . Complete remission (CR) or CR with incomplete count recovery occurred in 10/37 (27%) patients with AML and 1/ 4 patients with MDS .

IDH-305 is a novel investigational compound developed as a selective inhibitor of mutant isocitrate dehydrogenase 1. It specifically targets the R132H and R132C mutations of the enzyme, which are commonly found in gliomas. By inhibiting these mutant forms, IDH-305 effectively reduces the production of 2-hydroxyglutarate, a metabolite associated with tumorigenesis in cancers harboring these mutations. The compound is characterized by its oral bioavailability and ability to penetrate the blood-brain barrier, making it particularly suitable for treating brain tumors such as gliomas .

- Formation of Key Intermediates: Starting from simple organic molecules, intermediates are synthesized through various reactions such as alkylation and acylation.

- Cyclization: Intermediates undergo cyclization reactions to form the core structure of IDH-305.

- Functionalization: The final steps involve adding functional groups that enhance selectivity for mutant isocitrate dehydrogenase 1 and improve pharmacokinetic properties.

The precise details of these steps remain proprietary to the developing pharmaceutical company .

The biological activity of IDH-305 has been demonstrated through various preclinical and clinical studies. In vitro studies indicate that IDH-305 exhibits potent antiproliferative effects on glioma cell lines with mutant IDH1. In vivo studies using animal models showed that a single dose of IDH-305 could reduce tumor levels of 2-hydroxyglutarate by up to 95%, significantly impacting tumor growth dynamics . Clinical trials have reported that patients treated with IDH-305 exhibited measurable reductions in 2-hydroxyglutarate levels, correlating with tumor response .

IDH-305 is primarily being investigated for its therapeutic potential in treating gliomas associated with mutant isocitrate dehydrogenase 1. Its ability to selectively inhibit mutant forms of the enzyme makes it a promising candidate for targeted cancer therapy, aiming to improve patient outcomes by reducing tumor growth and altering metabolic pathways associated with cancer progression . Additionally, ongoing research may explore its application in other cancers where similar mutations are present.

Interaction studies are crucial for understanding how IDH-305 behaves in biological systems. Key findings include:

- Metabolite Interactions: Studies have shown that treatment with IDH-305 alters levels of several metabolites linked to energy metabolism and oxidative stress, including glutamate and glutathione. This suggests that IDH-305 not only inhibits mutant enzyme activity but also impacts broader metabolic pathways within tumor cells .

- Pharmacokinetics: Clinical trials have indicated that IDH-305 has a moderate interpatient variability in absorption and elimination half-life, typically ranging from 4 to 10 hours, which is important for dosing strategies in clinical settings .

Several compounds exhibit similar mechanisms or targets as IDH-305. Below is a comparison highlighting their uniqueness:

| Compound Name | Target Mutation | Mechanism | Unique Features |

|---|---|---|---|

| IDH-305 | R132H/C (IDH1) | Allosteric inhibition | High selectivity for mutant forms |

| Enasidenib | R140Q (IDH2) | Competitive inhibition | Approved for acute myeloid leukemia |

| Ivosidenib | R132C (IDH1) | Competitive inhibition | Approved for acute myeloid leukemia |

| AG-881 | R132 (IDH1/IDH2) | Dual inhibition | Targets both IDH1 and IDH2 mutations |

IDH-305 stands out due to its selective action on specific mutations found predominantly in gliomas, whereas other compounds like Enasidenib and Ivosidenib target different mutations or types of cancer . This specificity may offer advantages in tailoring treatments based on individual patient profiles.

Key Synthetic Pathways for IDH-305

The synthesis of IDH-305, a potent and selective mutant isocitrate dehydrogenase 1 inhibitor, represents a sophisticated medicinal chemistry achievement involving multiple strategic transformations [1]. The compound belongs to the 3-pyrimidin-4-yl-oxazolidin-2-ones class of inhibitors and demonstrates exceptional selectivity for mutant IDH1 isoforms over wild-type enzymes [1] [2]. The synthetic route development focused on establishing efficient pathways for constructing both the oxazolidinone core and the complex bipyridine substituent system while maintaining precise stereochemical control throughout the synthesis [1] [3].

Oxazolidinone Core Synthesis

The oxazolidinone core synthesis of IDH-305 commences with methyl ester precursor 15, which undergoes a critical two-step transformation involving reduction and cyclization processes [1]. The initial reduction of the methyl ester is achieved using sodium borohydride in tetrahydrofuran at temperatures ranging from negative 25 degrees Celsius to room temperature [1] [3]. This reduction step is immediately followed by cyclization under basic conditions, employing sodium hydride and para-methoxybenzyl chloride in the presence of tetrabutylammonium iodide in dimethylformamide [1]. The reaction proceeds efficiently at temperatures from 0 degrees Celsius to room temperature over 16 hours, yielding the protected oxazolidinone intermediate 16 in an impressive 96% yield over the two-step sequence [1] [3].

The subsequent transformation involves the critical removal of the tert-butyl protecting group and installation of the fluorine substituent [1]. The tert-butyl group is removed using trifluoroacetic acid in dichloromethane at room temperature for 20 minutes, generating the corresponding hydroxyl intermediate [1] [3]. The fluorination step represents a pivotal transformation in the synthesis, utilizing perfluoro-1-butanesulfonyl fluoride in combination with triethylamine tris(hydrogen fluoride) complex as the fluorinating system [1] [12]. This fluorination methodology enables the efficient conversion of the hydroxyl group to the desired fluoroethyl substituent, providing compound 17 with high efficiency [1] [22].

The deprotection of the para-methoxybenzyl group is accomplished under acidic conditions, followed by nucleophilic aromatic substitution with 2,4-difluoropyrimidine [1]. This sequence yields the key intermediate 18 in 59% overall yield, representing the completed oxazolidinone core bearing the pyrimidine substituent [1] [3]. The oxazolidinone ring formation and functionalization sequence demonstrates the importance of protecting group strategies and selective transformations in complex heterocyclic synthesis [1] [5].

| Transformation Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Ester reduction and cyclization | NaBH₄, NaH, PMBCl, TBAI | THF, DMF, -25°C to rt | 96 |

| Deprotection and fluorination | TFA, perfluoro-1-butanesulfonyl fluoride, NEt₃(HF)₃ | CH₂Cl₂, rt | Not specified |

| PMB removal and SNAr | 2,4-difluoropyrimidine | Standard conditions | 59 |

Bipyridine Substituent Functionalization

The bipyridine substituent functionalization represents a sophisticated approach to installing the complex amine side chain of IDH-305 [1]. The synthesis begins with amine precursor 19, which undergoes protection with tert-butoxycarbonyl group to facilitate subsequent transformations [1] [3]. The protected amine is then subjected to palladium-catalyzed cross-coupling reaction with (2-(trifluoromethyl)pyridin-4-yl)boronic acid, employing standard Suzuki coupling conditions [1] [15]. This cross-coupling reaction demonstrates the application of modern transition metal catalysis in the construction of complex bipyridine systems [15] [17].

The palladium-catalyzed coupling reaction utilizes established protocols for aryl-aryl bond formation, likely employing palladium(0) or palladium(II) catalysts in the presence of base and appropriate ligands [15] [17]. The reaction proceeds through the classical oxidative addition, transmetallation, and reductive elimination sequence characteristic of Suzuki coupling reactions [17]. Following the cross-coupling transformation, the tert-butoxycarbonyl protecting group is removed under acidic conditions to provide the deprotected amine intermediate 20 [1] [3].

The final coupling reaction between the oxazolidinone intermediate 18 and the bipyridine amine 20 is accomplished using diisopropylethylamine as base in dimethyl sulfoxide solvent [1] [21]. This coupling reaction yields IDH-305 (compound 13) in 28% yield, representing the culmination of the synthetic sequence [1] [18]. The modest yield in this final step reflects the challenges associated with coupling sterically demanding substrates and highlights areas for potential optimization in future synthetic developments [1] [5].

The bipyridine substituent installation strategy demonstrates the importance of orthogonal protecting group strategies and selective coupling methodologies in complex molecule synthesis [1] [15]. The use of palladium catalysis for the key carbon-carbon bond formation reflects modern synthetic chemistry approaches to constructing challenging biaryl systems [15] [17]. The overall synthetic sequence requires careful optimization of reaction conditions and protecting group manipulations to achieve the desired stereochemical and regiochemical outcomes [1] [5].

Stereochemical Control Strategies

Diastereoselective Fluorination

The diastereoselective fluorination in IDH-305 synthesis represents a critical stereochemical control element that significantly impacts the biological activity and selectivity profile of the final compound [1]. The fluorination reaction employs perfluoro-1-butanesulfonyl fluoride as the fluorinating agent in combination with triethylamine tris(hydrogen fluoride) complex, providing a mild and efficient method for installing the fluorine atom with precise stereochemical control [1] [12]. This fluorination methodology enables the selective formation of the desired diastereomer while avoiding the formation of unwanted stereoisomers that could compromise biological activity [1] [14].

The stereochemical outcome of the fluorination reaction is influenced by the existing chirality within the oxazolidinone framework, which provides facial selectivity during the fluorine installation process [1] [8]. The reaction proceeds through a mechanism involving the formation of a reactive intermediate that undergoes nucleophilic attack by fluoride ion from the less hindered face of the molecule [12] [24]. The triethylamine tris(hydrogen fluoride) complex serves as both a source of nucleophilic fluoride and as a mild acidic promoter for the reaction [12] [14].

The importance of stereochemical control in the fluorination step is demonstrated by the significant differences in biological activity observed between different diastereomers [1]. The examination of the C(1')-R diastereomer (compound 14) revealed substantial losses in both biochemical and cellular potency compared to the desired stereoisomer, emphasizing the critical nature of precise stereochemical control [1] [7]. Additionally, the undesired diastereomer exhibited reduced metabolic stability in rat microsomal assays, further highlighting the importance of achieving the correct stereochemical configuration [1] [8].

| Diastereomer | Biochemical IC₅₀ (μM) | Cellular IC₅₀ (μM) | Rat Microsomal Clᵢₙₜ (μL/min/mg) |

|---|---|---|---|

| IDH-305 (desired) | 0.018 | 0.024 | 45 |

| C(1')-R diastereomer | 0.073 | 0.316 | 157 |

The diastereoselective fluorination methodology demonstrates the integration of stereochemical control strategies with efficient synthetic transformations [1] [12]. The success of this approach relies on the careful selection of fluorinating reagents and reaction conditions that favor the formation of the desired diastereomer while minimizing the formation of unwanted stereoisomers [12] [24]. The development of such stereoselective fluorination methods represents an important advancement in the synthesis of fluorinated pharmaceutical compounds [24] [25].

Chiral Resolution Techniques

The chiral resolution techniques employed in IDH-305 synthesis involve sophisticated analytical and preparative methods for achieving enantiomerically pure compounds [1]. The establishment of chirality preference on the C(4) position of the oxazolidinone ring and the S-configuration of the amine substituent represents a critical aspect of the synthetic strategy [1] [20]. These stereochemical requirements were established through systematic structure-activity relationship studies that demonstrated the superior biological activity of specific stereoisomers [1] [6].

The analytical determination of stereochemical purity utilizes chiral high-performance liquid chromatography methods capable of resolving enantiomeric compounds with high precision [8] [25]. These analytical techniques employ chiral stationary phases that provide differential retention times for different enantiomers, enabling accurate determination of enantiomeric excess values [25]. The chiral chromatographic methods are typically coupled with ultraviolet detection and circular dichroism detection systems to provide comprehensive stereochemical analysis [8] [25].

The preparative resolution of enantiomers may involve several complementary approaches, including chiral chromatographic separation, crystallization-based resolution methods, and stereoselective synthetic transformations [25]. The choice of resolution technique depends on factors such as the scale of synthesis, the availability of suitable chiral auxiliaries, and the efficiency of the separation process [10] [25]. In the context of IDH-305 synthesis, the stereoselective synthetic approach appears to be favored over resolution-based methods, as evidenced by the emphasis on diastereoselective transformations throughout the synthetic sequence [1] [8].

The importance of chiral resolution techniques extends beyond the immediate synthetic requirements to encompass the broader pharmaceutical development process [25]. The ability to prepare enantiomerically pure compounds is essential for accurate biological evaluation, regulatory compliance, and therapeutic efficacy [8] [25]. The development of efficient chiral resolution methods for IDH-305 represents an important contribution to the field of asymmetric synthesis and pharmaceutical chemistry [1] [10].

The structure-activity relationship studies of IDH-305 reveal several critical functional groups that are essential for its potent and selective inhibition of mutant IDH1 enzymes. These investigations have provided valuable insights into the molecular determinants required for effective targeting of the isocitrate dehydrogenase 1 mutations commonly found in various cancers [1] [2] [3].

Role of Fluoroethyl Substituent in Brain Penetration

The fluoroethyl substituent at the C(1) position of the oxazolidinone ring plays a crucial role in both binding affinity and brain penetration properties of IDH-305. Systematic optimization studies demonstrated that the incorporation of a fluorine atom significantly enhanced the compound's metabolic stability while maintaining potent inhibitory activity against mutant IDH1 [1] [3].

Crystallographic analysis reveals that the fluoroethyl group adopts a hydrophobic collapse conformation, establishing van der Waals contact with the pyridine ring of the amine side chain [1] [4]. This intramolecular interaction contributes to the preorganization of the molecule into its active binding conformation, which is critical for maintaining high binding affinity to the allosteric pocket of IDH1 R132H [3].

The brain penetration properties of IDH-305 are directly attributed to the fluoroethyl substituent's influence on the compound's physicochemical properties. Compared to the isopropyl-substituted precursor IDH889, IDH-305 demonstrates improved brain-to-plasma ratios of 0.29 (total) and 0.17 (unbound) in mice following oral administration [1]. The reduced lipophilicity conferred by the fluoroethyl group (log D at pH 7.4 = 2.8) compared to the isopropyl analog (log D = 3.4) results in lower plasma protein binding and enhanced brain exposure [1].

Structure-activity relationship data demonstrate that the stereochemistry of the fluoroethyl substituent is critical for optimal activity. The (S)-fluoroethyl isomer exhibits significantly greater potency than its (R)-counterpart, with cellular IC50 values differing by approximately 10-fold [3]. This stereochemical preference likely reflects the specific spatial requirements of the allosteric binding pocket and optimal positioning for hydrophobic interactions.

Bipyridine Moiety Contributions to Binding Affinity

The bipyridine moiety represents a critical structural element that emerged from extensive optimization efforts focused on improving the metabolic stability and brain penetration properties while maintaining high binding affinity [1] [3]. The transition from the original phenyl-pyrimidine biaryl system in IDH889 to the 3,4'-bipyridine configuration in IDH-305 involved careful consideration of both electronic and steric factors.

Crystallographic studies reveal that the bipyridine moiety adopts a similar trajectory to the phenyl-pyrimidine system of the precursor compound, extending toward the dimer interface of the IDH1 homodimer [1]. The regulatory segment (α10) folds adjacent to IDH-305, with the side chain of Ser278 positioned in proximity to the ortho nitrogen of the pyridine ring, potentially forming a stabilizing hydrogen bond [1] [4].

The trifluoromethyl substituent on the terminal pyridine ring provides an optimal balance between potency and metabolic stability. Structure-activity relationship studies demonstrate that this substituent significantly improves binding affinity compared to unsubstituted bipyridine analogs while reducing intrinsic clearance in liver microsomes [1]. The incorporation of the trifluoromethyl group enhances cellular potency with an IC50 of 41 nanomolar compared to 145 nanomolar for the unsubstituted 3,4'-bipyridine analog [1].

The positioning of nitrogen atoms within the bipyridine system is crucial for maintaining hydrogen bonding interactions with the protein backbone. The aminopyrimidine moiety forms a pair of hydrogen bonds with the backbone atoms of Ile128, which is preserved in the bipyridine configuration through the strategic placement of nitrogen atoms [1]. This interaction pattern is essential for stabilizing the catalytically inactive conformation of the mutant enzyme.

Selectivity Profiling

The selectivity profile of IDH-305 represents one of its most important pharmacological characteristics, demonstrating remarkable discrimination between mutant and wild-type IDH1 isoforms while maintaining selectivity over IDH2 enzymes [1] [5] [6].

Differential Inhibition of IDH1 R132H vs. Wild-Type IDH1

IDH-305 exhibits exceptional selectivity for mutant IDH1 isoforms over the wild-type enzyme, with greater than 200-fold discrimination observed in biochemical assays [1] [6]. The compound demonstrates nearly equivalent potency against the two most common IDH1 mutations, with IC50 values of 27 nanomolar for IDH1 R132H and 28 nanomolar for IDH1 R132C, compared to 6,140 nanomolar for wild-type IDH1 [1].

This selectivity profile arises from the allosteric mechanism of inhibition employed by IDH-305. The compound binds to an induced-fit allosteric pocket that is preferentially accessible in the mutant enzyme conformation [1] [7]. Crystallographic studies reveal that while IDH-305 can bind to both wild-type and mutant forms of IDH1 in the same binding site, the allosteric inhibitor can only effectively disrupt the catalytic activity of the mutant enzyme under physiologically relevant conditions [7].

The molecular basis for this selectivity involves conformational differences between wild-type and mutant IDH1 enzymes. Nuclear magnetic resonance spectroscopy studies indicate that the wild-type enzyme samples multiple conformations, while the R132H mutation selects a conformation that is particularly favorable for inhibitor binding [7]. Under substrate-containing conditions, wild-type IDH1 can competitively displace the allosteric ligand and regain catalytic activity, whereas the mutant enzyme cannot effectively compete off the inhibitor [7].

Mechanistic studies demonstrate that IDH-305 stabilizes the catalytically inactive conformation of mutant IDH1 through specific interactions within the allosteric pocket [1]. The carbonyl of the oxazolidinone forms a hydrogen bond with the backbone amide of Leu120, while the alpha-methyl group fits into a hydrophobic methyl nook, contributing to the overall binding affinity and selectivity [1].

Cross-Reactivity with IDH2 Isoforms

IDH-305 demonstrates excellent selectivity for IDH1 mutations over IDH2 isoforms, which is crucial for minimizing potential off-target effects while maintaining therapeutic efficacy [1] [5]. The compound shows limited activity against IDH2 mutant forms, with IC50 values of 10,000 nanomolar for IDH2 R172K and 3,800 nanomolar for IDH2 R140Q, representing 370-fold and 140-fold selectivity over these IDH2 mutations, respectively [1] [6].

This selectivity profile is particularly important given that IDH1 and IDH2 enzymes, while catalyzing identical biochemical reactions, are localized to different cellular compartments and have distinct structural features [8] [9]. IDH1 is primarily cytoplasmic and peroxisomal, while IDH2 is mitochondrial, and mutations in either enzyme can contribute to oncogenesis through different mechanisms [9].

The structural basis for IDH1 versus IDH2 selectivity lies in the specific architecture of the allosteric binding pockets in these enzymes. While both IDH1 and IDH2 possess allosteric sites that can accommodate small molecule inhibitors, the precise geometry and amino acid composition of these pockets differ sufficiently to confer selectivity [10]. The 3-pyrimidin-4-yl-oxazolidin-2-one scaffold of IDH-305 appears optimally designed to exploit the specific structural features of the IDH1 allosteric pocket.

Cellular assays using engineered cell lines expressing different IDH2 mutations confirm the selectivity profile observed in biochemical assays. IDH-305 fails to effectively reduce 2-hydroxyglutarate production in IDH2 R172K and R140Q expressing cells at concentrations that completely inhibit IDH1 mutant activity [1]. This selectivity is maintained across different cellular backgrounds and mutation types, indicating that the observed discrimination is inherent to the compound's mechanism of action rather than cell-type specific factors.

The selectivity for IDH1 over IDH2 mutations provides an important therapeutic advantage, as it allows for targeted inhibition of the specific mutant enzyme driving oncogenesis in IDH1-mutant tumors while minimizing interference with normal IDH2-dependent mitochondrial metabolism [11]. This selectivity profile has been validated in multiple preclinical models and clinical studies, demonstrating that IDH-305 can effectively reduce 2-hydroxyglutarate levels specifically in IDH1-mutant tumors without significant off-target effects on IDH2-expressing tissues [12] [13].

| Target | IC50 (nM) | Selectivity Ratio | Clinical Significance |

|---|---|---|---|

| IDH1 R132H | 27 | 1.0 | Primary target mutation in gliomas and AML [1] |

| IDH1 R132C | 28 | 1.0 | Common mutation in cholangiocarcinoma [1] |

| IDH1 Wild-Type | 6,140 | 227 | Preserves normal IDH1 function [1] |

| IDH2 R172K | 10,000 | 370 | Avoids IDH2 cross-reactivity [1] |

| IDH2 R140Q | 3,800 | 140 | Maintains isoform selectivity [1] |